![molecular formula C10H17N B1265917 4-氮杂三环[4.3.1.1<sup>3,8</sup>]十一烷 CAS No. 22776-74-5](/img/structure/B1265917.png)

4-氮杂三环[4.3.1.13,8]十一烷

概述

描述

4-Azatricyclo[4.3.1.13,8]undecane, also known as ATU, is a highly versatile and useful chemical compound which has been used for a variety of scientific applications. Its use has been studied in both laboratory and field settings, and its potential for various applications is vast.

科学研究应用

合成和化学性质

4-氮杂三环[4.3.1.13,8]十一烷衍生物以其独特的合成路线和化学性质而著称。 这些化合物通过多种方法合成,包括环己-2-烯-1-酮与马来酰亚胺的反应 。由于其三环结构,所得衍生物表现出一系列物理和化学行为,使其成为研究化学反应性和稳定性的宝贵工具。

生物活性

4-氮杂三环[4.3.1.13,8]十一烷衍生物的生物活性已得到广泛研究。 这些化合物在几个领域显示出前景,包括它们作为药理学试剂的潜力 。它们对各种生物靶标的活性可以导致新药物和治疗方法的开发。

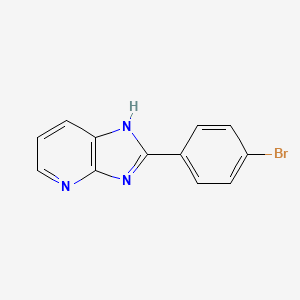

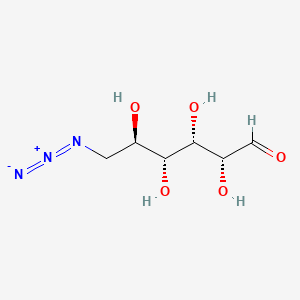

抗HIV-1活性

4-氮杂三环[4.3.1.13,8]十一烷的特定衍生物已被评估其抗HIV-1活性。 研究表明,这些化合物可以作为感染细胞中HIV-1复制的潜在抑制剂 。这种应用在寻找治疗HIV/AIDS的新方法中尤其重要。

细胞毒性研究

4-氮杂三环[4.3.1.13,8]十一烷衍生物的细胞毒性效应是另一个令人关注的领域。 已经进行了研究以评估它们的细胞毒性水平,这对了解它们的安全性特征和治疗潜力至关重要 。

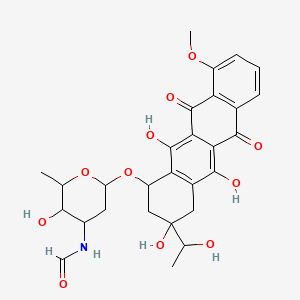

抗病毒和抗癌潜力

除了HIV-1之外,4-氮杂三环[4.3.1.13,8]十一烷衍生物还显示出广泛的其他生物活性,包括抗病毒和抗癌特性 。这些发现可能导致新的抗病毒和抗癌药物的开发,从而扩大对抗这些疾病的武器库。

药理学试剂开发

4-氮杂三环[4.3.1.13,8]十一烷的结构使其成为开发各种药理学试剂的有趣支架。 它的衍生物与各种生物活性有关,表明它们可用于创造具有多种治疗作用的药物 。

安全和危害

属性

IUPAC Name |

4-azatricyclo[4.3.1.13,8]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKHNIDATUGNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)NC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274944 | |

| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22776-74-5 | |

| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

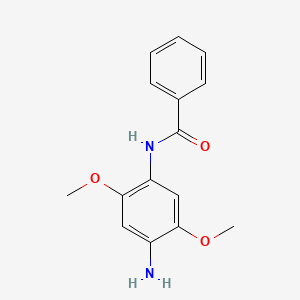

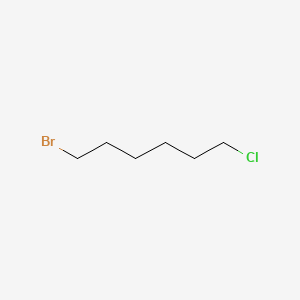

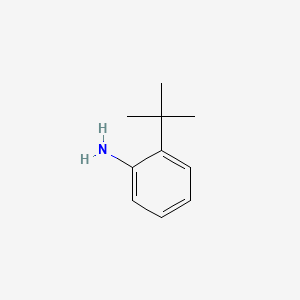

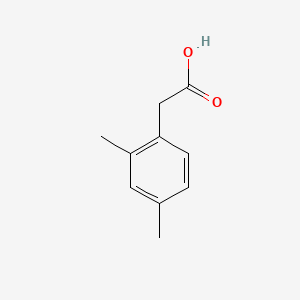

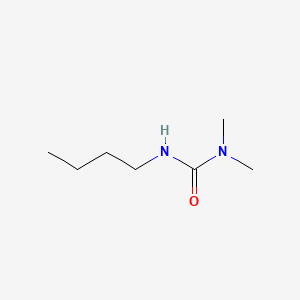

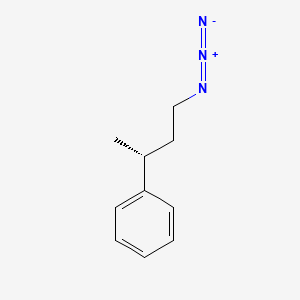

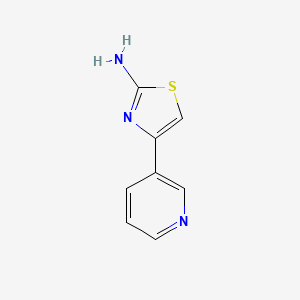

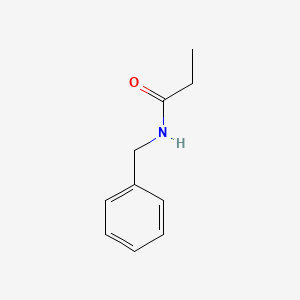

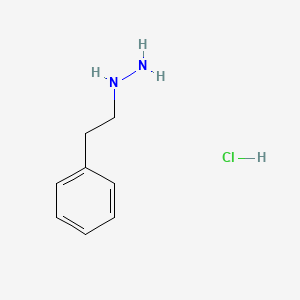

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 4-azatricyclo[4.3.1.13,8]undecane?

A1: Several efficient synthetic pathways have been developed for 4-azahomoadamantane. Two prominent methods include:

- Beckmann Rearrangement: This approach utilizes the rearrangement of an oxime derived from a suitable tricyclic ketone precursor [].

- Schmidt Rearrangement: This method involves the reaction of a tricyclic ketone with hydrazoic acid, leading to the formation of the desired azahomoadamantane structure [].

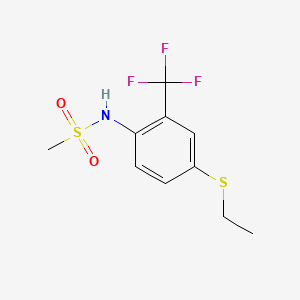

Q2: What is known about the structure of 4-azatricyclo[4.3.1.13,8]undecane and its derivatives?

A2: 4-Azatricyclo[4.3.1.13,8]undecane is a tricyclic system with a nitrogen atom incorporated into the adamantane-like framework. The nitrogen atom provides a site for further functionalization, leading to a variety of derivatives. These derivatives have been characterized using spectroscopic techniques like IR and NMR, which provide insights into their structural features [, , ].

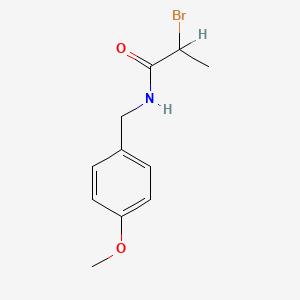

Q3: How does the structure of 4-azatricyclo[4.3.1.13,8]undecane derivatives influence their photochemical reactivity?

A4: Studies have shown that 5-methylene-4-aroyl and -acryloyl derivatives of 4-azatricyclo[4.3.1.13,8]undecane exhibit distinct photocyclization behaviors. While N-aroyl derivatives readily undergo 6-electron photocyclization to form isoquinolinone derivatives, N-acryloyl derivatives tend to yield vinylogous amides through a 1,3-acyl shift. Notably, the methacryloyl derivative favors cyclization, highlighting the influence of substituent steric effects on the reaction pathway [, ].

Q4: Have computational methods been employed to study 4-azatricyclo[4.3.1.13,8]undecane derivatives?

A5: Yes, molecular mechanics calculations, specifically MM2 calculations, have been used to investigate the conformational preferences of N-acryloyl enamines derived from 4-azatricyclo[4.3.1.13,8]undecane. These studies provide valuable information about the influence of conformation on the observed photocyclization and acyl shift reactions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。